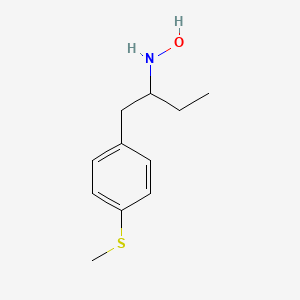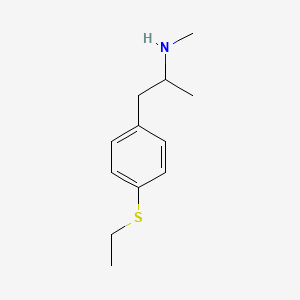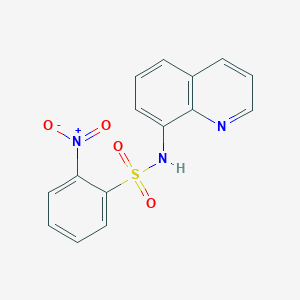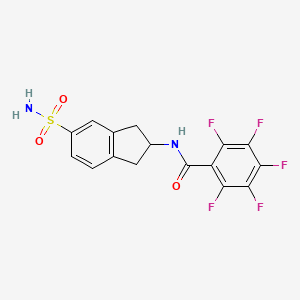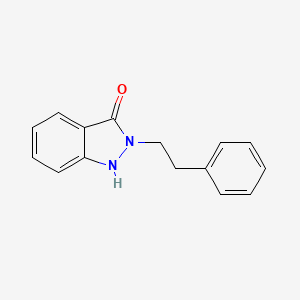
2-Phenethylisoquinoline-1,3,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenethylisoquinoline-1,3,4-trione is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are known for their diverse biological activities and are often found in various medicinal plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenethylisoquinoline-1,3,4-trione typically involves the cyclization of phenethylamine derivatives with appropriate reagents. One common method is the Pictet-Spengler reaction, which involves the condensation of phenethylamine with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the use of metal catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic cascades. These cascades utilize engineered microorganisms to produce the compound from readily available substrates. This method is advantageous as it avoids the need for plant-derived precursors and allows for scalable production .
Chemical Reactions Analysis
Types of Reactions
2-Phenethylisoquinoline-1,3,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the trione to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroisoquinolines, and various substituted isoquinolines .
Scientific Research Applications
2-Phenethylisoquinoline-1,3,4-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-phenethylisoquinoline-1,3,4-trione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. This makes it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but different biological activities.
Benzylisoquinoline: Another isoquinoline derivative with distinct pharmacological properties.
Phenethylamine: A simpler compound that serves as a precursor in the synthesis of various isoquinoline alkaloids.
Uniqueness
2-Phenethylisoquinoline-1,3,4-trione is unique due to its trione structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications set it apart from other similar compounds .
properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(2-phenylethyl)isoquinoline-1,3,4-trione |
InChI |
InChI=1S/C17H13NO3/c19-15-13-8-4-5-9-14(13)16(20)18(17(15)21)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
QORWHUYLLGKESS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine](/img/structure/B10841984.png)
![2-morpholinobenzo[h]quinolin-4(1H)-one](/img/structure/B10841985.png)

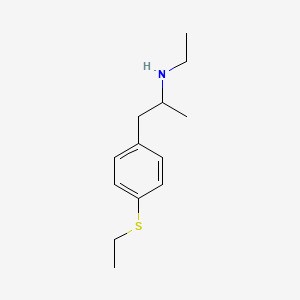

![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)
